molecular formula C10H10N2OS B1266599 2-Furfurylthio-3-methylpyrazine CAS No. 59035-98-2

2-Furfurylthio-3-methylpyrazine

Cat. No. B1266599
CAS RN: 59035-98-2
M. Wt: 206.27 g/mol
InChI Key: PFRSWMCUERVSAT-UHFFFAOYSA-N
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Description

2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers), also known as ((2-furanylmethyl)thio)methyl-pyrazine or (3, 5 or 6)-furfurylthio-2-methylpyrazine, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers) is primarily located in the cytoplasm.

Scientific Research Applications

Corrosion Inhibition

2-Furfurylthio-3-methylpyrazine has been identified as an effective inhibitor for copper corrosion in sulfuric acid media. Electrochemical experiments demonstrate its significant anti-corrosion properties, with an inhibition efficiency of up to 97.9% at a concentration of 5 mmol/L. Surface morphology tests confirm that copper remains relatively flat after soaking in a solution with 2-Furfurylthio-3-methylpyrazine, indicating its protective effect. The chemical bonds formed between sulfur and nitrogen atoms in the molecule and the copper surface contribute to this inhibition (Guo et al., 2020).

Food Chemistry and Flavor Studies

Research in food chemistry has focused on the formation of flavor compounds like 2-Furfurylthio-3-methylpyrazine. One study examined the degradation products formed from glucosamine in water, highlighting the generation of various flavor components, including pyrazines, under different pH conditions. This reveals the potential role of 2-Furfurylthio-3-methylpyrazine in contributing to food flavors (Shu, 1998).

Coffee Flavor Formation

In the context of coffee roasting, the formation of key odorants like 2-Furfurylthio-3-methylpyrazine has been explored. Studies using in-bean experiments have provided insights into the pathways of flavor formation, emphasizing the role of amino acids and sugars in generating these compounds. This research aids in understanding the complex processes involved in coffee flavor development (Poisson et al., 2009).

Maillard Reaction and Aroma Compounds

2-Furfurylthio-3-methylpyrazine is also a subject of study in the Maillard reaction, a chemical process important for developing flavors in cooked foods. Investigations into the volatiles formed during the Maillard reaction of various amino acids with L-ascorbic acid have shown that compounds like 2-Furfurylthio-3-methylpyrazine play a significant role in aroma compound formation. This is crucial for understanding flavor development in a variety of food products (Yu & Zhang, 2010).

properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRSWMCUERVSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1SCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069319
Record name 2-((2-Furylmethyl)thio)-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.138-1.148 (20°)
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Furfurylthio-3-methylpyrazine

CAS RN

59303-07-0, 59035-98-2, 65530-53-2
Record name 2-[(2-Furanylmethyl)thio]-3-methylpyrazine
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Record name 2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine
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Record name 2-Methyl-3-(furfurylthio)pyrazine
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Record name Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl-
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Record name 2-((2-Furylmethyl)thio)-3-methylpyrazine
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Record name 2-furfurylthio-3-methylpyrazine
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Record name Pyrazine, [(3-furanylmethyl)thio]methyl
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Record name 2-METHYL-3-(FURFURYLTHIO)PYRAZINE
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Record name 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture of isomers)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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